molecular formula C5H6N6 B14512983 3-Methyl-4,4'-bi(1,2,4-triazole) CAS No. 63523-91-1

3-Methyl-4,4'-bi(1,2,4-triazole)

Cat. No.: B14512983
CAS No.: 63523-91-1
M. Wt: 150.14 g/mol
InChI Key: DAMHRAUQYOUUKT-UHFFFAOYSA-N
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Description

3-Methyl-4,4’-bi(1,2,4-triazole) is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a methyl group at the 3-position and a bi(1,2,4-triazole) structure, which consists of two triazole rings connected at the 4-position. Triazoles are known for their versatile chemical properties and potential biological activities, making them valuable in various fields such as medicinal chemistry, agrochemistry, and materials science .

Preparation Methods

The synthesis of 3-Methyl-4,4’-bi(1,2,4-triazole) can be achieved through several synthetic routes. One common method involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles. For example, the reaction of hydrazine with 3-methyl-1,2,4-triazole-5-thiol under specific conditions can yield the desired compound . Another approach involves the use of nitrilimines and Vilsmeier reagent in a one-pot reaction . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-Methyl-4,4’-bi(1,2,4-triazole) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions can be carried out using alkyl halides or acyl chlorides. Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound may yield corresponding triazole oxides, while reduction can lead to triazole hydrides .

Scientific Research Applications

3-Methyl-4,4’-bi(1,2,4-triazole) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, triazole derivatives are known for their antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This compound can be used as a core structure for designing new drugs with potential therapeutic benefits . In industry, triazoles are employed as corrosion inhibitors, agrochemicals, and materials for electronic devices .

Mechanism of Action

The mechanism of action of 3-Methyl-4,4’-bi(1,2,4-triazole) involves its interaction with various molecular targets and pathways. Triazoles can inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, by blocking the enzyme 14-α-demethylase. This leads to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane, resulting in antifungal activity . Additionally, triazoles can interact with biological receptors through hydrogen-bonding and dipole interactions, contributing to their diverse pharmacological effects .

Comparison with Similar Compounds

3-Methyl-4,4’-bi(1,2,4-triazole) can be compared with other triazole derivatives such as 1,2,3-triazole and 1,2,4-triazole. While both types of triazoles share similar chemical properties, 1,2,4-triazoles are generally more potent in their biological activities . Other similar compounds include fluconazole, voriconazole, and itraconazole, which are widely used antifungal agents based on the triazole structure . The unique bi(1,2,4-triazole) structure of 3-Methyl-4,4’-bi(1,2,4-triazole) distinguishes it from these compounds, potentially offering different biological and chemical properties.

Properties

CAS No.

63523-91-1

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

IUPAC Name

3-methyl-4-(1,2,4-triazol-4-yl)-1,2,4-triazole

InChI

InChI=1S/C5H6N6/c1-5-9-8-4-11(5)10-2-6-7-3-10/h2-4H,1H3

InChI Key

DAMHRAUQYOUUKT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=CN1N2C=NN=C2

Origin of Product

United States

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